2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate
Description
2,2,2-Trifluoroethyl N-(2-methylpyridin-4-yl)carbamate is a carbamate derivative featuring a trifluoroethyl group and a 2-methyl-substituted pyridine ring. Carbamates of this class are typically synthesized via nucleophilic substitution or coupling reactions involving trifluoroethanol derivatives and activated pyridine precursors. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the pyridine ring contributes to hydrogen-bonding interactions, influencing bioavailability and target binding .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-6-4-7(2-3-13-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLSOSFMWJUKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a two-step mechanism:
- Activation of Trifluoroethanol : 2,2,2-Trifluoroethanol is converted to its chloroformate derivative (ClCO-OCH$$2$$CF$$3$$) using phosgene or triphosgene under anhydrous conditions. For example, triphosgene (bis(trichloromethyl) carbonate) reacts with trifluoroethanol in dichloromethane at 0–5°C to yield the chloroformate.
- Carbamate Formation : The chloroformate is subsequently treated with 2-methylpyridin-4-amine in the presence of a base such as triethylamine or pyridine to neutralize HCl byproducts. The reaction typically occurs in tetrahydrofuran (THF) or dichloromethane at room temperature, achieving yields of 70–85% after purification by column chromatography.
Key Optimization Parameters :
- Stoichiometry : A 1.2:1 molar ratio of chloroformate to amine minimizes side reactions.
- Temperature : Reactions conducted below 25°C prevent decomposition of the chloroformate.
- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the amine.
Alternative Pathways: Tosylate Activation and Mitsunobu Reactions
While less common, alternative routes have been explored to circumvent the use of hazardous chloroformate reagents.
Tosylate-Mediated Alkylation
In this method, 2,2,2-trifluoroethyl tosylate is prepared by reacting trifluoroethanol with p-toluenesulfonyl chloride in the presence of a base. The tosylate intermediate then undergoes nucleophilic displacement with 2-methylpyridin-4-amine:
$$
\text{TsOCH}2\text{CF}3 + \text{H}2\text{N-C}5\text{H}3\text{N(CH}3\text{)-4} \rightarrow \text{OCH}2\text{CF}3\text{NH-C}5\text{H}3\text{N(CH}_3\text{)-4} + \text{TsOH}
$$
Challenges :
Mitsunobu Reaction for Direct Coupling
The Mitsunobu reaction offers a metal-free approach by employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple trifluoroethanol directly with a preformed carbamate precursor. However, this method is limited by:
- High cost of reagents.
- Moderate stereochemical control, rendering it less practical for large-scale synthesis.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Purity (%) | Scalability | Hazard Profile |
|---|---|---|---|---|
| Chloroformate Route | 85 | 99 | High | Moderate (phosgene) |
| Tosylate Alkylation | 60 | 95 | Medium | Low |
| Mitsunobu Reaction | 55 | 90 | Low | High (azodicarboxylate) |
Critical Insights :
- The chloroformate route remains the gold standard for industrial applications due to its balance of yield and scalability.
- Tosylate activation is preferable in academic settings where phosgene alternatives are restricted.
Mechanistic Considerations and Side Reactions
Competing Hydrolysis
The electrophilic chloroformate is susceptible to hydrolysis, particularly in protic solvents. For instance, traces of water in THF can reduce yields by 10–15%. This is mitigated by molecular sieves or rigorous solvent drying.
Over-Alkylation
Excess chloroformate may lead to N,N-dicarbamate byproducts. Kinetic control through dropwise addition of the chloroformate suppresses this issue.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent advances in continuous flow systems have enhanced the safety profile of the chloroformate route. By minimizing phosgene accumulation and improving heat dissipation, pilot plants achieve throughputs of 10–20 kg/day with >90% purity.
Green Chemistry Innovations
Replacement of phosgene with dimethyl carbonate (DMC) as a carbonyl source is under investigation. Preliminary data show 50–60% yields, but further optimization is required for commercial viability.
Chemical Reactions Analysis
2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
This compound serves as a versatile building block in organic synthesis. Its trifluoroethyl group enhances lipophilicity, making it an attractive intermediate for synthesizing more complex molecules. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Aqueous medium at room temperature | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Anhydrous ether at low temperatures | Amines or alcohols |
| Substitution | Sodium methoxide | Methanol at reflux temperatures | Substituted pyridine derivatives |
Biological Research
Pharmacological Potential
Research indicates that 2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate exhibits promising biological activities. Its interactions with specific molecular targets make it a candidate for further investigation in pharmacology.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The trifluoroethyl moiety is known to enhance the potency of antimicrobial agents by increasing their membrane permeability.
- Cytotoxicity and Antitumor Effects : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. This effect is potentially mediated through the activation of caspases and modulation of apoptotic pathways.
- Anti-inflammatory Properties : Compounds similar to this one have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
Industrial Applications
In the industrial sector, 2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate is utilized in the development of agrochemicals and specialty materials. Its unique properties allow for enhanced performance in formulations designed for agricultural applications.
Case Studies
Research studies have highlighted the compound's potential in various applications:
- Antitumor Activity Study : A study focusing on carbamate derivatives indicated significant antitumor activity against specific cancer cell lines. The structure-activity relationship suggests that the trifluoroethyl group enhances binding affinity to target proteins involved in cancer progression.
- Neuroprotective Effects Research : Investigations into neuroprotective effects have shown that similar compounds can inhibit neuroinflammation and oxidative stress pathways, indicating potential therapeutic applications for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-Ring Substitution Variants
(a) 2,2,2-Trifluoroethyl N-(Pyridin-4-yl)Carbamate (CAS: 1209532-72-8)
- Structure : Lacks the 2-methyl group on the pyridine ring.
- Its hydrochloride salt (EN300-83008) has a molecular weight of 340.35 g/mol and 95% purity, indicating higher polarity due to the salt form .
- Synthesis: Likely involves direct carbamate formation between trifluoroethanol and 4-aminopyridine, analogous to methods in for trifluoroethyl ethers.
(b) 2,2,2-Trifluoroethyl N-(4-Fluoropyridin-2-yl)Carbamate
- Structure : Fluorine substituent at the 4-position of the pyridine ring (vs. 2-methyl at the 2-position).
- Properties: Molecular weight 282.15 g/mol (C8H6F4N2O2) with 95% purity.
(c) 2,2,2-Trifluoroethyl N-(2-Fluoro-4-Nitrophenyl)Carbamate (CAS: 1282945-45-2)
- Structure : Aromatic phenyl ring with electron-withdrawing fluoro and nitro groups instead of pyridine.
- Properties : Molecular weight 282.15 g/mol (C9H6F4N2O4). The nitro group introduces strong electron-withdrawing effects, reducing metabolic stability but increasing reactivity in nucleophilic environments .
Complex Heterocyclic Derivatives
(a) 2,2,2-Trifluoroethyl N-[4-(2-Methyl-6-Oxo-1,6-Dihydropyrimidin-4-yl)Phenyl]Carbamate (CAS: 1354950-25-6)
- Structure: Pyrimidinone-linked phenyl group replaces the pyridine ring.
- Properties: Molecular weight 327.26 g/mol (C14H12F3N3O3).
Key Research Findings
Synthetic Flexibility: highlights that trifluoroethylation reactions (e.g., using CuI catalysts and strong bases) achieve high yields (>85%) for pyridine and aryl ethers.
Substituent Effects :
- Electron-Donating Groups : The 2-methyl group on pyridine may increase steric bulk but enhance lipophilicity compared to unsubstituted or fluorine-containing analogs .
- Electron-Withdrawing Groups : Fluorine or nitro substituents (e.g., in ) reduce electron density, affecting reactivity in coupling reactions and metabolic pathways .
Biological Relevance: Pyrimidinone-containing analogs () demonstrate the importance of hydrogen-bonding motifs in drug design, implying that the target compound’s pyridine ring could serve as a pharmacophore in kinase inhibitors or antimicrobial agents .
Biological Activity
2,2,2-Trifluoroethyl N-(2-methylpyridin-4-yl)carbamate (CAS Number: 1520660-94-9) is a compound of interest due to its potential biological activities. Its molecular formula is , with a molecular weight of 234.17 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antitumor Activity
Recent studies indicate that carbamate derivatives, including those similar to 2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate, exhibit significant antitumor activity. For instance, compounds with similar structures have been shown to inhibit various kinases involved in cancer progression. The structure-activity relationship (SAR) suggests that the trifluoroethyl group enhances the potency against specific cancer cell lines by improving lipophilicity and binding affinity to target proteins .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of pyridine-containing carbamates. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, studies have shown that related compounds effectively reduce inflammation in animal models by targeting nuclear factor kappa B (NF-kB) pathways .
The biological activity of 2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate can be attributed to several mechanisms:
- Kinase Inhibition : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
- Cytokine Modulation : It appears to influence the expression of various cytokines, thereby modulating immune responses.
- Cell Membrane Interaction : Similar compounds have been noted for their ability to disrupt cellular membranes in pathogenic bacteria, leading to cell lysis .
Case Studies
Q & A
Q. What are the common synthetic routes for 2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate, and how do reaction conditions influence yield and purity?
The synthesis typically involves reacting 2,2,2-trifluoroethyl chloroformate with 2-methylpyridin-4-amine under controlled conditions. Key factors include:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred due to their inertness and ability to stabilize intermediates .
- Base catalysts : Triethylamine (TEA) or pyridine is used to neutralize HCl generated during carbamate formation, improving reaction efficiency .
- Temperature : Reactions are performed at 0–5°C to minimize side reactions (e.g., hydrolysis of the chloroformate) .
Q. Yield Optimization Table :
| Method | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Batch synthesis | DCM | TEA | 75–80 | ≥95 |
| Continuous flow | THF | Pyridine | 85–90 | ≥98 |
Continuous flow methods enhance reproducibility and scalability .
Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?
The trifluoroethyl group contributes to:
- Lipophilicity : Increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Electron-withdrawing effects : Stabilizes the carbamate moiety against hydrolysis, improving metabolic stability in vitro .
- Conformational rigidity : Fluorine’s steric and electronic effects restrict rotational freedom, potentially enhancing target binding .
Advanced Research Questions
Q. What advanced characterization techniques are critical for analyzing solid-state stability and polymorphism?
- X-ray diffraction (XRD) : Resolves crystal packing and identifies polymorphic forms. For example, polymorphs of related carbamates show distinct melting points (Δmp = 5–10°C) .
- DSC/TGA : Quantifies thermal stability; decomposition temperatures for similar compounds range 200–250°C .
- Solid-state NMR : Probes hydrogen bonding and fluorine-carbon interactions critical for stability .
Q. Stability Data :
| Form | Melting Point (°C) | ΔH (kJ/mol) | Stability (RT, 6 mo) |
|---|---|---|---|
| Polymorph A | 145–148 | 120 ± 5 | No degradation |
| Polymorph B | 138–142 | 110 ± 5 | ≤5% degradation |
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : The trifluoroethyl group’s electronegativity enhances binding to hydrophobic pockets (e.g., CYP450 enzymes) .
- MD simulations : Reveal dynamic interactions, such as hydrogen bonding between the carbamate oxygen and catalytic residues (e.g., Ser-203 in acetylcholinesterase) .
- QSAR models : Correlate substituent effects (e.g., methylpyridinyl position) with IC50 values for enzyme inhibition .
Q. Example Docking Scores :
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Acetylcholinesterase | -9.2 ± 0.3 | H-bond (Ser-203) |
| CYP3A4 | -7.8 ± 0.5 | Hydrophobic (Phe-304) |
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC50 or cytotoxicity data often arise from:
- Assay conditions : pH (7.4 vs. 6.5) alters protonation states of the pyridinyl group, affecting binding .
- Metabolic interference : Liver microsomes from different species (e.g., human vs. rat) metabolize the carbamate at varying rates .
- Impurity profiles : Residual solvents (e.g., DCM) in synthesis can artificially suppress activity in cell-based assays .
Q. Mitigation Approaches :
Q. How does the methylpyridinyl substituent affect regioselectivity in further derivatization?
The 2-methyl group on pyridine directs electrophilic substitution to the C-5 position due to steric hindrance at C-3 and electronic activation at C-5. For example:
- Nitration : Yields 5-nitro-2-methylpyridin-4-yl derivatives (90% selectivity) .
- Suzuki coupling : Requires Pd(OAc)2/XPhos catalysts for cross-coupling at C-5 .
Q. Reactivity Comparison :
| Position | Reactivity (Relative Rate) | Preferred Reactions |
|---|---|---|
| C-3 | Low (steric hindrance) | None |
| C-5 | High (electronic activation) | Nitration, Coupling |
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Racemization risk : Basic conditions during workup (e.g., aqueous NaOH) can invert stereochemistry at the carbamate oxygen .
- Chiral resolution : Use of chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) improves separation (ee > 99%) .
- Process design : Switch from batch to flow chemistry reduces racemization by minimizing reaction time .
Methodological Guidelines
- Synthesis : Prioritize continuous flow methods for reproducibility .
- Characterization : Combine XRD, DSC, and solid-state NMR for polymorph identification .
- Biological assays : Validate purity via HPLC-MS and standardize assay conditions .
For further details, consult peer-reviewed protocols in Journal of Medicinal Chemistry or Organic Process Research & Development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
